molecular formula C16H17ClO5 B2673136 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 690678-46-7

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B2673136
CAS No.: 690678-46-7
M. Wt: 324.76
InChI Key: IXAQVAQOTRZLND-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20/h6-9H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAQVAQOTRZLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Substitution Reactions: The butyl and chlorine substituents are introduced through electrophilic aromatic substitution reactions. For example, butyl chloride and chlorine gas can be used as reagents.

    Esterification and Hydrolysis: The propanoic acid moiety is introduced through esterification of the chromen-2-one derivative with propanoic acid, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like butyl chloride, chlorine gas, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds within the coumarin family exhibit significant anti-inflammatory properties. A study focused on coumarin derivatives, including 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, showed that they inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structure allows it to selectively inhibit COX-II, making it a potential candidate for treating inflammatory diseases without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Coumarins have also been investigated for their anticancer properties. A case study reported that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells. In vitro studies indicated an IC50 value in the micromolar range, suggesting significant potency against tumor cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of both bacterial and fungal strains, making it a candidate for developing new antimicrobial therapies. The mechanism is thought to involve disrupting microbial cell membranes and inhibiting essential enzymatic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX-II inhibition
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell membranes

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers evaluated the efficacy of this compound in a rat model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers compared to control groups receiving standard NSAIDs. This suggests that the compound could serve as an effective alternative for managing chronic inflammatory conditions.

Case Study 2: Anticancer Potential

Another study investigated the effects of this compound on human breast cancer cell lines (MCF7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy. This study highlights its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • Molecular Formula : C₁₆H₁₇ClO₅
  • Molecular Weight : 324.76 g/mol
  • CAS Registry Number : 690678-46-7
  • Purity : Typically 95% (as per commercial specifications) .

Structural Features: The compound belongs to the coumarin-derived propanoic acid family, characterized by:

  • A chromen-2-one (coumarin) backbone substituted with a chlorine atom at position 6 and a butyl group at position 2.
  • A propanoic acid moiety linked via an ether bond at position 7 of the coumarin ring.

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and properties are influenced by substituents on the coumarin core and the propanoic acid side chain. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity
This compound (Target) 4-butyl, 6-chloro, 7-O-propanoic acid C₁₆H₁₇ClO₅ 324.76 690678-46-7 95%
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 4-ethyl, 6-chloro, 7-O-propanoic acid C₁₄H₁₃ClO₅ 296.70 840479-48-3 95%
2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 4-ethyl, 7-O-propanoic acid (no chlorine) C₁₄H₁₄O₅ 262.26 314742-23-9 95%
(R)-2-[(4-(2-Chloro-4-fluorophenyl)-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 4-(2-chloro-4-fluorophenyl), 7-O-propanoic acid C₁₈H₁₂ClFO₅ 370.74 138490586 (CID) N/A
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 3-benzyl, 6-chloro, 4-methyl, 7-O-propanoic acid C₂₀H₁₇ClO₅ 372.80 N/A 95%

Key Observations :

  • Electron-Withdrawing Groups : The 6-chloro substituent enhances stability and may influence binding interactions in biological systems .
  • Aromatic Modifications : Addition of fluorophenyl or benzyl groups (as in CID 138490586 and C₂₀H₁₇ClO₅) introduces steric and electronic complexity, likely altering target selectivity .

Physicochemical Properties

  • Molecular Weight : Ranges from 262.26 (simplest analog without chlorine) to 372.80 (benzyl-substituted derivative), impacting solubility and bioavailability.
  • Purity : Most commercial analogs are standardized at 95% purity, suggesting common synthetic challenges in isolating higher-purity products .

Characterization Methods :

  • X-ray Crystallography : Used to resolve structures of complex analogs (e.g., describes a related chromen-4-one derivative) .
  • Chromatography and Spectroscopy : HPLC (for purity), NMR, and MS for structural validation .

Biological Activity

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, a compound with the molecular formula C16H17ClO5C_{16}H_{17}ClO_5 and CAS number 690678-46-7, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on antimicrobial and anti-inflammatory activities, supported by relevant research findings and case studies.

The compound is characterized by a chromene backbone, which is known for various biological activities. The structural features of this compound contribute to its pharmacological profile.

PropertyValue
Molecular Weight324.76 g/mol
CAS Number690678-46-7
Chemical StructureChemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

  • Mechanism of Action : The compound exhibits bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways. In vitro studies have shown it to be effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Biofilm Inhibition : The compound has demonstrated significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). It achieved a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .
  • Comparative Efficacy : In comparative studies, this compound showed superior biofilm reduction capabilities compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated:

  • Cyclooxygenase Inhibition : In a study evaluating cyclooxygenase (COX) inhibiting properties, derivatives of similar chromene structures exhibited selective COX-2 inhibition, suggesting that this compound may possess similar anti-inflammatory effects .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study on Antibacterial Effects : A study conducted on a series of chromene derivatives indicated that modifications in the substituents significantly affected antibacterial potency. The tested compound showed promising results against multi-drug resistant strains, making it a candidate for further development in therapeutic applications .
  • Bioactivity Assessment : Another assessment highlighted that the compound could reduce biofilm formation by up to 90.41% in Candida tropicalis and showed moderate efficacy against Enterococcus faecalis and S. aureus .

Q & A

Q. What are the recommended safety protocols for handling 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid in laboratory settings?

Answer:

  • Engineering Controls: Use local exhaust ventilation to minimize airborne exposure, especially during synthesis or purification steps .
  • Personal Protective Equipment (PPE): Wear nitrile or natural rubber gloves, Tyvek® protective clothing, and indirect-vent goggles to prevent skin/eye contact. Face shields are advised for high-concentration handling .
  • Decontamination: Install emergency showers and eye wash stations. Contaminated clothing must be removed immediately and laundered separately using specialized protocols .
  • Exposure Monitoring: Conduct regular air sampling to ensure compliance with occupational exposure limits, though specific thresholds for this compound are not yet established .

Q. How can researchers verify the purity of synthesized this compound?

Answer:

  • Chromatographic Methods: Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards (e.g., 95% purity benchmarks as per EN300-302773) .
  • Spectroscopic Confirmation:
    • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., chromene carbonyl at ~170 ppm, butyl chain protons at 0.8–1.6 ppm) .
    • Mass Spectrometry: ESI-MS in negative ion mode should show [M-H]^- at m/z 339.1 (calculated for C16_{16}H17_{17}ClO5_5) .

Q. What experimental strategies are effective for resolving structural ambiguities in crystallographic data for this compound?

Answer:

  • Software Tools: Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. High-resolution X-ray data (d-spacing < 1.0 Å) improves accuracy .
  • Twinned Data Handling: For twinned crystals, employ the HKLF5 format in SHELXL to partition overlapping reflections .
  • Validation: Cross-check with Cambridge Structural Database (CSD) entries for similar coumarin derivatives to identify common packing motifs .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across in vitro assays?

Answer:

  • Assay Optimization:
    • Dose-Response Consistency: Test multiple concentrations (e.g., 1–100 μM) in triplicate to account for non-linear effects. Use positive controls (e.g., ibuprofen derivatives for anti-inflammatory assays) .
    • Cell Line Validation: Ensure cell lines (e.g., RAW 264.7 macrophages) are mycoplasma-free and passage-limited to reduce variability .
  • Mechanistic Studies: Pair activity data with molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2), correlating computational and experimental IC50_{50} values .

Q. What methodologies are suitable for studying the environmental stability and degradation pathways of this compound?

Answer:

  • Hydrolytic Stability: Conduct accelerated degradation studies at pH 2, 7, and 9 (37°C, 72 hrs). Monitor via LC-MS for breakdown products (e.g., chlorinated phenols or propanoic acid derivatives) .
  • Photolytic Degradation: Expose solutions to UV light (λ = 365 nm) and analyze intermediates using high-resolution Q-TOF-MS .
  • Ecotoxicology: Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to assess acute toxicity (EC50_{50}) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation:
    • IR vs. NMR: Confirm carbonyl (C=O) stretches (~1750 cm1^{-1}) align with 13C^{13}C NMR signals at ~160–170 ppm .
    • X-ray vs. Computational: Compare experimental crystallographic bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Isotopic Labeling: Synthesize 13C^{13}C-labeled analogs to trace metabolic or degradation pathways in mass spectrometry .

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